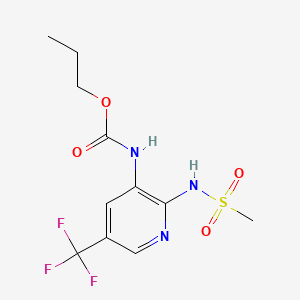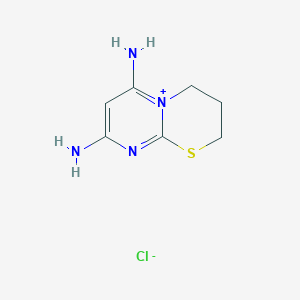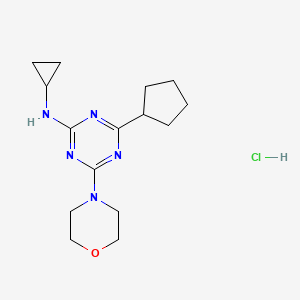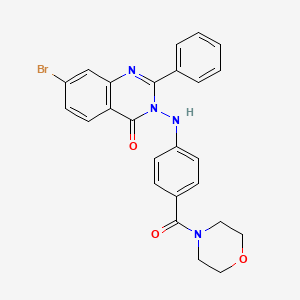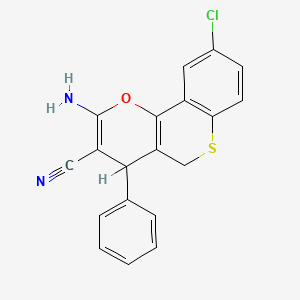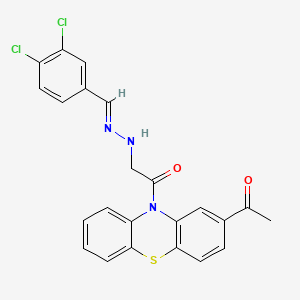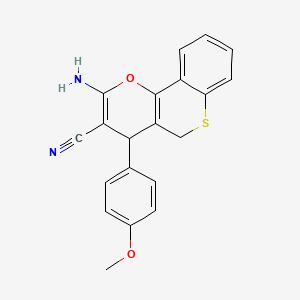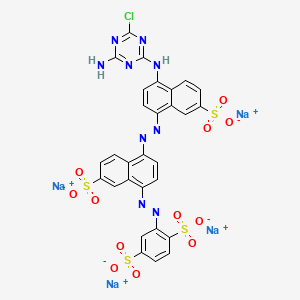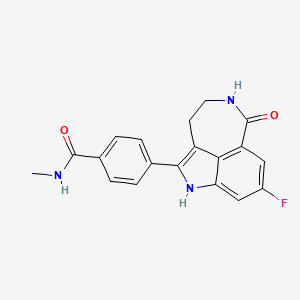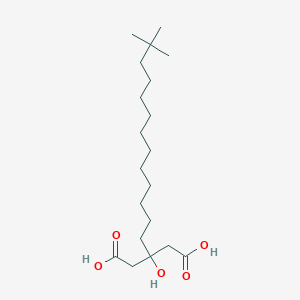
2-Pyrrolidinone, 1-(3-((5-chloro-2-nitrobenzo(b)thien-3-yl)amino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(3-((5-chloro-2-nitrobenzo(b)thien-3-yl)amino)propyl)- is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and significant roles in medicinal chemistry
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-(3-((5-chloro-2-nitrobenzo(b)thien-3-yl)amino)propyl)- can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . The reaction typically requires specific conditions, such as the presence of an oxidant and an additive, to ensure the selective formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Pyrrolidinone, 1-(3-((5-chloro-2-nitrobenzo(b)thien-3-yl)amino)propyl)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(3-((5-chloro-2-nitrobenzo(b)thien-3-yl)amino)propyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or suppression of inflammatory responses .
Comparison with Similar Compounds
2-Pyrrolidinone, 1-(3-((5-chloro-2-nitrobenzo(b)thien-3-yl)amino)propyl)- can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and overall structure. The presence of the 5-chloro-2-nitrobenzo(b)thienyl group in 2-Pyrrolidinone, 1-(3-((5-chloro-2-nitrobenzo(b)thien-3-yl)amino)propyl)- makes it unique and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
149338-19-2 |
|---|---|
Molecular Formula |
C15H16ClN3O3S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[3-[(5-chloro-2-nitro-1-benzothiophen-3-yl)amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H16ClN3O3S/c16-10-4-5-12-11(9-10)14(15(23-12)19(21)22)17-6-2-8-18-7-1-3-13(18)20/h4-5,9,17H,1-3,6-8H2 |
InChI Key |
VHHSQHQAEVEFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)

